(4-Methylpyrimidin-2-yl)methanol
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Overview
Description
(4-Methylpyrimidin-2-yl)methanol is a chemical compound that belongs to the class of pyrimidine derivatives. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpyrimidin-2-yl)methanol typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the reaction of 4-methylpyrimidine with formaldehyde under basic conditions to yield this compound. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
(4-Methylpyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 4-methylpyrimidine-2-carboxylic acid.
Reduction: Formation of 4-methylpyrimidine-2-methanol.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(4-Methylpyrimidin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pyrimidine-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Methylpyrimidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-Hydroxymethyl-2-Methylpyrimidine: Similar structure but with an amino group at the 4-position.
2-Amino-4-Methylpyrimidine: Similar structure but with an amino group at the 2-position.
4-Methyl-2,6-Dihydroxypyrimidine: Similar structure but with hydroxyl groups at the 2 and 6 positions
Uniqueness
(4-Methylpyrimidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 2-position and methyl group at the 4-position make it a versatile intermediate in various synthetic and biological applications .
Biological Activity
(4-Methylpyrimidin-2-yl)methanol, with the molecular formula C6H8N2O and a molecular weight of 123.15 g/mol, is an organic compound characterized by a pyrimidine ring substituted with a methyl group at the fourth position and a hydroxymethyl group at the second position. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. It has been screened against various bacterial and fungal strains, showing effectiveness in inhibiting their growth. This suggests potential applications in developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.
Antitumor Activity
In addition to its antimicrobial properties, this compound has shown promise as an antitumor agent. Notably, studies indicate its effectiveness against human liver carcinoma cell lines. This positions the compound as a candidate for further investigation in cancer therapeutics, particularly in targeting specific tumor types where traditional therapies may fail.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Docking studies have revealed its binding affinities with protein receptors associated with microbial infections and cancer cells. These interactions provide insights into its mechanism of action and highlight potential therapeutic pathways that can be exploited for drug development.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, allowing for efficient production in laboratory settings. These methods include:
- Refluxing 4-methylpyrimidine with formaldehyde : This method yields high purity and efficiency.
- Reduction of corresponding pyrimidine derivatives : Utilizing reducing agents to convert precursors into the desired product.
These synthetic routes are crucial for producing sufficient quantities for biological testing and further research.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, which can provide insights into its biological activity. Below is a comparative table highlighting these compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(4-Phenylpyridin-2-yl)methanol | 55218-73-0 | 0.91 |
(3,5-Dimethylpyridin-2-yl)methanol | 202932-05-6 | 0.86 |
2-Hydroxymethyl-3-methylpyridine | 63071-09-0 | 0.86 |
(2-Methylpyridin-4-yl)methanol | 105250-16-6 | 0.86 |
The specific substitution pattern on the pyrimidine ring of this compound distinguishes it from these similar compounds, influencing both its biological activity and chemical reactivity.
Properties
IUPAC Name |
(4-methylpyrimidin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-2-3-7-6(4-9)8-5/h2-3,9H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIOJQPLVJMBLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663898 |
Source
|
Record name | (4-Methylpyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142650-13-3 |
Source
|
Record name | (4-Methylpyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20663898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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